Lenalidomide-acetylene-Br
Description
Cereblon (CRBN) Binding Affinity and Selectivity
As a derivative of Lenalidomide (B1683929), Lenalidomide-acetylene-Br is designed to bind to the Cereblon (CRBN) protein. medchemexpress.com CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). The binding of Lenalidomide and its derivatives to CRBN is a key initiating step in the process of targeted protein degradation. This interaction is highly specific, and the structural modifications in this compound are intended to maintain this high-affinity binding. The acetylene and bromine groups are added to the Lenalidomide scaffold to provide reactive handles for chemists to attach other molecules, such as a linker and a warhead that binds to a target protein, thus creating a PROTAC.
While specific binding affinity data for this compound itself is not extensively published, the parent compound, Lenalidomide, is known to have a strong and selective affinity for CRBN. This property is fundamental to its function and is expected to be retained in its derivatives that are designed to act as CRBN ligands.
Formation of Ternary Complexes with CRL4CRBN E3 Ubiquitin Ligase
The binding of this compound to CRBN facilitates the formation of a ternary complex. This complex consists of the this compound molecule, the CRL4CRBN E3 ubiquitin ligase, and a target protein that is brought into proximity by the PROTAC. The formation of this ternary complex is a critical step in the mechanism of action of PROTACs. It effectively brings the target protein close to the E3 ligase, which can then tag the target protein with ubiquitin molecules. This "tagging" marks the protein for destruction by the proteasome, the cell's protein degradation machinery.
The stability and conformation of this ternary complex are crucial for efficient ubiquitination and subsequent degradation of the target protein. The specific chemical structure of the PROTAC, including the this compound moiety, the linker, and the target-binding warhead, all play a role in determining the geometry and stability of the ternary complex.
Neo-Substrate Recruitment and Degradation Pathways
Once the ternary complex is formed, the CRL4CRBN E3 ligase is activated to transfer ubiquitin to the recruited target protein, now referred to as a "neo-substrate." This process leads to the degradation of proteins that would not normally be targeted by the CRL4CRBN ligase.
The parent compound, Lenalidomide, is well-known for its ability to induce the degradation of two specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). medchemexpress.com This is a hallmark of its mechanism of action. PROTACs that incorporate this compound are also expected to retain this ability to a certain extent, although their primary target is determined by the warhead attached to the other end of the molecule. The degradation of IKZF1 and IKZF3 has significant implications in certain cancers, such as multiple myeloma.
The development of PROTACs using this compound has expanded the range of neo-substrates that can be targeted for degradation. The specific target is determined by the warhead of the PROTAC. For instance, a PROTAC with a warhead that binds to a cancer-promoting kinase will induce the degradation of that kinase. This targeted approach allows for the development of highly specific therapies that can address the root causes of various diseases. The downstream signaling pathways affected will depend on the specific protein that is degraded.
Allosteric Modulation of CRL4CRBN Activity
The binding of this compound to CRBN can also be considered a form of allosteric modulation of the CRL4CRBN E3 ligase complex. Allosteric modulation refers to the process where the binding of a molecule at one site on a protein affects the protein's activity at another site. In this case, the binding of the Lenalidomide moiety to CRBN induces a conformational change in the E3 ligase complex, which in turn enhances its ability to recognize and ubiquitinate the neo-substrate brought in by the PROTAC. This modulation is a key aspect of the induced-proximity mechanism of PROTACs.
Design Principles of this compound-Based PROTACs
The design of effective PROTACs using a lenalidomide-based recruiter is a multifaceted process that hinges on optimizing the molecule's ability to induce a stable and productive ternary complex (Protein of Interest-PROTAC-E3 Ligase). promegaconnections.comacs.org Key considerations include the composition of the chemical linker connecting the two ends of the chimera and the specific three-dimensional arrangement of the ligands within the ternary complex. nih.govexplorationpub.com
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. mtoz-biolabs.com Its length and chemical makeup must be carefully optimized for each specific target protein and E3 ligase pair. tandfonline.comnih.gov
Linker Length: The distance between the target protein and the E3 ligase is crucial. A linker that is too short may cause steric clashes, preventing the simultaneous binding of both proteins. mtoz-biolabs.comwisc.edu Conversely, a linker that is too long may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. wisc.edu The optimal length for PROTAC linkers is typically between 3 and 19 atoms. wisc.edu
Linker Composition: The chemical structure of the linker affects the PROTAC's properties, including solubility, cell permeability, and stability. Linkers can be flexible, such as those based on polyethylene glycol (PEG) or simple alkyl chains, or more rigid, incorporating structures like alkynes, piperidines, or triazoles. mtoz-biolabs.comtandfonline.comwisc.edu The use of a rigid linker, such as one containing an ethynyl group, can favorably position the two ligands and has been shown to lead to highly potent degraders. nih.gov For example, in the development of Bromodomain and Extra-Terminal (BET) protein degraders, replacing a flexible amine linkage to lenalidomide with a rigid ethynyl group resulted in PROTAC QCA570, which showed a significant increase in cellular activity in certain cell lines. nih.gov The optimization process often involves synthesizing and testing a library of PROTACs with varied linkers to identify the ideal combination of length and composition. tandfonline.comresearchgate.net
The ultimate goal of a PROTAC is to facilitate the formation of a stable ternary complex. The geometry of this complex, dictated by the PROTAC's structure, is paramount for successful protein degradation. promegaconnections.comnih.gov
Cooperativity: A key concept in ternary complex formation is cooperativity. Positive cooperativity occurs when the binding of the PROTAC to one protein increases its affinity for the second protein, resulting in a ternary complex that is more stable than the individual binary complexes. nih.gov This can be influenced by favorable protein-protein interactions mediated by the PROTAC and its linker. nih.govexplorationpub.com Even without strong thermodynamic cooperativity, alleviating steric clashes by modulating linker length can permit potent degradation. pnas.org
Structural Plasticity: E3 ligases like CRBN exhibit significant structural plasticity, allowing them to bind to a wide variety of proteins and PROTACs. nih.gov This flexibility enables the formation of different ternary complex conformations, which can explain why a limited number of E3 ligases can be used to degrade a vast number of target proteins. nih.gov The specific orientation of the lenalidomide ligand in relation to the target protein ligand determines the interface between the target and CRBN. Structural studies of lenalidomide-induced ternary complexes, such as with casein kinase 1α (CK1α), have provided insights into the specific interactions that stabilize the complex and lead to substrate degradation. promegaconnections.comnih.gov The choice of E3 ligase can also provide different selectivity; for instance, a VHL-recruiting PROTAC and a CRBN-recruiting PROTAC based on the same warhead can show preferences for degrading different members of the same protein family. nih.gov
Specific Examples of PROTAC Constructs Utilizing this compound
This compound serves as a building block for specific PROTACs and represents a class of degraders that recruit the CRBN E3 ligase. medchemexpress.com Research has yielded numerous potent degraders based on this principle for various high-value oncology targets.
HJM-561 is a selective, orally bioavailable EGFR PROTAC that was synthesized using this compound. medkoo.commedchemexpress.commdpi.com It was specifically designed to overcome resistance to third-generation EGFR inhibitors like osimertinib. medchemexpress.com
Structure and Mechanism: HJM-561 is composed of the anaplastic lymphoma kinase (ALK) inhibitor brigatinib as the "warhead" to bind to EGFR, a linker, and a lenalidomide ligand to recruit the CRBN E3 ligase. medchemexpress.comtandfonline.commdpi.com
Research Findings: It potently and selectively degrades clinically relevant, osimertinib-resistant EGFR triple mutants. medchemexpress.commdpi.com In cellular assays, HJM-561 demonstrated robust degradation of these mutants while having a limited effect on wild-type (WT) EGFR. medchemexpress.comtandfonline.com Oral administration of HJM-561 in animal models showed significant antitumor activity in tumors driven by resistant EGFR mutations. mdpi.commdpi.com
| EGFR Mutant | Degradation Potency (DC₅₀) | Reference |
|---|---|---|
| Del19/T790M/C797S | 9.2 nM | medchemexpress.comtandfonline.com |
| L858R/T790M/C797S | 5.8 nM | medchemexpress.comtandfonline.com |
The emergence of the C797S mutation in EGFR is a primary mechanism of acquired resistance to osimertinib in non-small cell lung cancer. mdpi.com This has spurred the development of numerous PROTACs, including HJM-561, to target these resistant forms of EGFR. The general strategy involves pairing a warhead that can bind to the mutated EGFR with a CRBN ligand, often lenalidomide or pomalidomide. mdpi.comacs.org Researchers have explored various EGFR inhibitors as warheads, including osimertinib derivatives and brigatinib, to create degraders that can effectively eliminate the resistant protein. tandfonline.commdpi.comacs.org For instance, PROTACs developed by linking an osimertinib derivative to pomalidomide were shown to degrade the EGFRL858R/T790M mutant with DC₅₀ values in the nanomolar range. tandfonline.com
The lenalidomide-CRBN recruitment strategy has been successfully applied to a diverse range of other cancer-related proteins.
STAT3: The PROTAC degrader SD-36 links a STAT3 SH2 domain inhibitor (SI-109) to a lenalidomide analog. nih.gov It potently and selectively degrades STAT3 protein in leukemia and lymphoma models, leading to complete tumor regression in animal studies. nih.govmdpi.com
BTK: Bruton's tyrosine kinase (BTK) is a target in B-cell malignancies. The PROTAC L18I was created by joining the BTK inhibitor ibrutinib with lenalidomide. mdpi.com It was effective at degrading both wild-type BTK and the C481S mutant, which confers resistance to ibrutinib. mdpi.comaacrjournals.org Another potent BTK degrader, SJF620 , also incorporates a lenalidomide analog to recruit CRBN. mdpi.commedchemexpress.com
BRD4: Bromodomain-containing protein 4 (BRD4) is a key transcriptional regulator and a target in various cancers. Several lenalidomide-based BRD4 degraders have been developed. nih.govZBC260 combines the BET inhibitor HJB97 with lenalidomide. nih.gov Another potent degrader, Compound 21 , is based on a dihydroquinazolinone inhibitor and lenalidomide. thno.orgnih.gov
AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is implicated in prostate cancer and chemoresistance. A first-in-class AKR1C3 PROTAC degrader was developed using a specific AKR1C3 inhibitor linked to lenalidomide. researchgate.netmedchemexpress.com This degrader potently reduced AKR1C3 levels in prostate cancer cells and, interestingly, also induced the degradation of the androgen receptor splice variant ARv7, which is associated with treatment resistance. researchgate.netresearchgate.net
| PROTAC Name/Type | Protein of Interest (POI) | Warhead (POI Ligand) | E3 Ligase Ligand | Reported Potency | Reference |
|---|---|---|---|---|---|
| SD-36 | STAT3 | SI-109 | Lenalidomide analog | DC₅₀ = 28 nM (in SU-DHL-1 cells) | mdpi.com |
| L18I | BTK (WT and C481S) | Ibrutinib-based | Lenalidomide | Degrades at low nM concentrations | mdpi.comaacrjournals.org |
| Compound 21 | BRD4 | Dihydroquinazolinone-based | Pomalidomide/Lenalidomide | IC₅₀ = 0.81 µM (THP-1 cells) | nih.govnih.gov |
| AKR1C3 Degrader-1 | AKR1C3 | AKR1C3 inhibitor | Lenalidomide | DC₅₀ = 52 nM (in 22Rv1 cells) | researchgate.net |
Mechanistic Insights into PROTAC-Mediated Protein Degradation via this compound
Proteolysis-Targeting Chimeras (PROTACs) that incorporate the this compound moiety leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. nih.govthermofisher.com The mechanism is a sophisticated, multi-step process initiated by the formation of a key intermediate structure and culminating in the irreversible degradation of the protein of interest (POI).
The fundamental principle of a PROTAC is its heterobifunctional nature, consisting of two distinct ligands connected by a chemical linker. thermofisher.comfrontiersin.org In PROTACs synthesized using this compound, the lenalidomide portion functions as the E3 ligase-recruiting ligand, while the other end of the molecule is designed to bind a specific POI. medchemexpress.commedchemexpress.com this compound itself is a precursor, providing the crucial Cereblon (CRBN) E3 ligase-binding element and a linker component for the final PROTAC structure. medchemexpress.comhodoodo.com
The process of protein degradation is initiated through the following mechanistic steps:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15BrN2O3 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-[7-(4-bromobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10H2,(H,19,21,22) |
InChI Key |
ZILZKVZXYARDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCBr |
Origin of Product |
United States |
Catalytic Cycle:a Key Advantage of the Protac Strategy is Its Catalytic Mode of Action.nih.govafter the Poi is Delivered to the Proteasome for Degradation, the Protac Molecule is Released and Can Bind to Another Target Protein and E3 Ligase Molecule to Initiate a New Cycle of Degradation.thermofisher.comthis Recycling Allows a Single Protac Molecule to Induce the Destruction of Multiple Copies of the Target Protein.
The following table summarizes the key research findings regarding the mechanism of action for CRBN-recruiting PROTACs.
| Mechanistic Step | Key Finding | Significance |
| Ternary Complex Formation | The PROTAC induces proximity between the target protein and the CRBN E3 ligase, forming a POI-PROTAC-CRBN complex. frontiersin.orgbmglabtech.com | This is the essential initiating step for protein degradation. The stability and geometry of the complex are critical for degradation efficiency. elifesciences.orgdomainex.co.uk |
| Ubiquitination | The CRL4-CRBN complex facilitates the transfer of ubiquitin from an E2 enzyme to lysine (B10760008) residues on the target protein. binasss.sa.crnih.gov | Polyubiquitination marks the target protein for recognition by the proteasome. frontiersin.org |
| Proteasomal Degradation | The 26S proteasome recognizes the polyubiquitinated protein and degrades it into small peptides. thermofisher.commdpi.com | This step results in the irreversible removal of the target protein from the cell. |
| Catalytic Action | The PROTAC is released after degradation and can be reused for multiple degradation cycles. nih.govthermofisher.com | Sub-stoichiometric amounts of the PROTAC can lead to the degradation of a large amount of target protein. |
Application of Lenalidomide Acetylene Br As a Chemical Probe in Proteomics
Strategy for Target Identification using Alkyne-tagged Probes
The primary strategy for identifying cellular targets using alkyne-tagged probes like Lenalidomide-acetylene-Br revolves around the concept of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.comfrontiersin.org This approach allows for the covalent labeling of target proteins in a complex biological system, such as a cell lysate or even in living cells, with minimal interference from native biological processes. rsc.org
The workflow for target identification using an alkyne-tagged probe generally involves the following steps:
Incubation: The alkyne-tagged probe, in this case, this compound, is introduced to a biological sample. The probe then binds to its protein targets.
Lysis and Ligation: The cells are lysed to release the protein-probe complexes. Subsequently, a reporter molecule containing an azide (B81097) group is added. This reporter is typically a fluorescent dye for imaging or a biotin (B1667282) tag for enrichment. europeanreview.org The CuAAC reaction is then initiated, which covalently links the azide-reporter to the alkyne-tagged probe that is bound to its target protein. mdpi.com
Enrichment and Identification: If a biotin tag was used, the biotinylated protein-probe complexes can be enriched from the lysate using streptavidin-coated beads. mdpi.com The enriched proteins are then eluted, digested into peptides, and identified using mass spectrometry. mdpi.com
A significant advantage of this strategy is that the small size of the alkyne tag is less likely to interfere with the parent molecule's biological activity compared to bulkier tags like biotin. europeanreview.org This increases the likelihood that the interactions observed with the probe accurately reflect the interactions of the parent compound.
Integration with Chemical Proteomics Methodologies
This compound is designed to be integrated into established chemical proteomics workflows to provide a detailed understanding of its protein interaction landscape. Two prominent methodologies in this context are Activity-Based Protein Profiling (ABPP) and Affinity Purification and Mass Spectrometry (AP-MS).
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to study the activity of entire classes of enzymes in native biological systems. mdpi.comnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. nih.gov While traditional ABPP probes are often designed to target broad enzyme families, probes like this compound can be used in a competitive ABPP format to identify specific targets. nih.gov
In a competitive ABPP experiment:
A biological sample is pre-incubated with this compound, allowing it to bind to its target proteins.
A broad-spectrum alkyne-tagged ABPP probe that targets a specific class of enzymes is then added to the sample.
If this compound binds to a protein that is also recognized by the ABPP probe, it will block the binding of the latter.
By comparing the protein labeling profiles of samples treated with and without this compound, researchers can identify proteins whose labeling by the ABPP probe is reduced. These proteins are considered potential targets of this compound. nih.gov
This approach allows for the identification of targets within well-characterized enzyme families and can provide insights into how lenalidomide (B1683929) may modulate their activity.
Affinity Purification and Mass Spectrometry (AP-MS) is a cornerstone technique for identifying protein-protein interactions. creative-proteomics.comnih.gov In the context of chemical proteomics, AP-MS can be adapted to identify the cellular targets of small molecules like this compound. acs.org
The general workflow for AP-MS using an alkyne-tagged probe is as follows:
Target Binding: this compound is incubated with a cell lysate or live cells to allow for the formation of probe-protein complexes.
Click Chemistry: An azide-biotin tag is attached to the probe via CuAAC. europeanreview.org
Affinity Purification: The lysate is then passed over a column containing streptavidin beads, which have a high affinity for biotin. This captures the probe-protein complexes, while non-binding proteins are washed away. mdpi.com
Elution and Analysis: The captured proteins are eluted from the beads and identified by mass spectrometry. creative-proteomics.com
This method is highly effective for isolating and identifying the direct binding partners of a small molecule from a complex proteome.
Elucidation of Novel Binding Partners and Off-Targets
A primary application of this compound is the discovery of novel binding partners and the characterization of off-target effects. Lenalidomide is known to exert its therapeutic effects by binding to the protein cereblon (CRBN), which in turn leads to the degradation of specific target proteins. biorxiv.orgnih.gov However, the full spectrum of its protein interactions is not completely understood.
By using this compound in combination with the proteomics strategies described above, researchers can conduct unbiased, proteome-wide screens to identify previously unknown binding partners. For instance, a study using a photo-affinity probe of lenalidomide identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target of the lenalidomide-CRBN complex. biorxiv.orgnih.gov
The data generated from these experiments can be represented in tables that highlight the identified proteins and the confidence of their identification.
Table 1: Hypothetical Data from an AP-MS Experiment with this compound This table is for illustrative purposes and does not represent actual experimental data.
| Protein ID | Gene Name | Protein Name | Peptide Count | Mascot Score | Fold Change (Probe vs. Control) |
|---|---|---|---|---|---|
| P62827 | CRBN | Cereblon | 25 | 1250 | 50.2 |
| Q13619 | IKZF1 | Ikaros | 18 | 980 | 35.7 |
| Q969V4 | IKZF3 | Aiolos | 15 | 850 | 32.1 |
| Q14152 | EIF3I | Eukaryotic translation initiation factor 3 subunit I | 12 | 620 | 15.4 |
| P08670 | VIM | Vimentin | 5 | 210 | 1.2 |
Such data allows researchers to distinguish between high-confidence interactors (like CRBN and IKZF1) and potential non-specific binders. The identification of such novel binding partners and off-targets is crucial for a comprehensive understanding of the therapeutic effects and potential side effects of lenalidomide.
Computational and Biophysical Characterization of Lenalidomide Acetylene Br Interactions
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking simulations are crucial for predicting the binding orientation and affinity of ligands to their protein targets. For lenalidomide (B1683929) and its derivatives, the primary target is a shallow hydrophobic pocket on the surface of the thalidomide-binding domain (TBD) of CRBN. researchgate.netnih.gov The glutarimide (B196013) moiety of lenalidomide is essential for this interaction, inserting into a key "tri-tryptophan" pocket. researchgate.net
Docking studies on 6-position modified lenalidomides, including 6-bromo lenalidomide (a close analog), have been performed to predict their binding modes within the CRBN-IKZF1 complex. These simulations indicate that these derivatives adopt a binding pose nearly identical to that of the parent lenalidomide. nih.gov The core interactions are conserved, with the additional halogen atom at the 6-position of the isoindolinone core generally not disrupting the critical binding to CRBN. Computational tools like AutoDock, Glide, and Rosetta are frequently used to model these interactions, providing insights that can rationalize the structure-activity relationships and guide the design of more potent and selective PROTACs. nih.govacs.orgmdpi.com
Molecular Dynamics Simulations of Compound-CRBN Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the stability and conformational changes of the ligand-protein complex over time. Extensive MD simulations have been conducted on the lenalidomide-CRBN-neosubstrate ternary complex, offering significant insights applicable to its derivatives. researchgate.netscielo.org.zaacs.org These simulations are typically run using force fields like AMBER and CHARMM in an explicit solvent environment (e.g., TIP3P water) to mimic physiological conditions. nih.govnih.gov
A key finding from MD studies is that lenalidomide stabilizes the complex between CRBN and a neosubstrate (such as Casein Kinase 1α, CK1α) by acting as a "molecular glue." acs.orgnih.gov It achieves this not by forming strong direct interactions with both proteins, but by hydrophobically shielding key intermolecular hydrogen bonds at the protein-protein interface from the surrounding solvent (water). acs.orgnih.gov This shielding increases the strength and stability of these crucial hydrogen bonds. For instance, simulations have shown that lenalidomide reduces the exposure of the hydrogen bonds between CRBN residues (N351, H357, W400) and CK1α residues (I37, T38, N39) to water, thereby strengthening the ternary complex. acs.orgnih.gov These simulations often involve production runs of 100-500 nanoseconds in an NPT (isothermal-isobaric) ensemble, using Langevin thermostats and Monte Carlo barostats to maintain constant temperature and pressure. nih.govnih.gov
Structural Elucidation of Ternary Complexes
The therapeutic mechanism of lenalidomide and its derivatives relies on the formation of a stable ternary complex, comprising the CRBN E3 ligase, the drug molecule, and a neosubstrate protein. nih.govnih.gov The structure of these complexes reveals how the small molecule acts as an interface, creating a new binding surface on CRBN that is recognized by the neosubstrate. The first crystal structure of a PROTAC-mediated ternary complex provided critical insights into how the linker length and attachment points influence the geometry and stability of the complex. nih.gov
For lenalidomide-based PROTACs, the lenalidomide moiety binds to CRBN, while the other end of the PROTAC binds the target protein (e.g., a Bromodomain-containing protein, BRD). nih.govacs.org The linker connecting these two ends must be optimized to allow for a favorable protein-protein orientation that facilitates ubiquitination. pnas.org Structural studies, including X-ray crystallography and computational modeling with tools like PRosettaC, have shown that neosubstrates like CK1α and GSPT1 engage CRBN via a conserved β-hairpin motif that fits onto the surface created by CRBN and the bound lenalidomide analog. researchgate.netacs.orgnih.gov These structural insights are vital for rationally designing PROTACs derived from Lenalidomide-acetylene-Br to ensure productive ternary complex formation. acs.orgnih.gov
Quantitative Biophysical Assays for Binding Kinetics and Thermodynamics
Several biophysical techniques are employed to quantify the binding affinities, kinetics, and thermodynamics of lenalidomide derivatives and the ternary complexes they form.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure molecular interactions. It has been used to assess the dose-dependent formation of the CRBN-neosubstrate complex induced by 6-position-modified lenalidomides, including 6-bromo lenalidomide. researchgate.netresearchgate.net The assay measures the proximity of a donor and an acceptor bead, which are brought together by the formation of the ternary complex, resulting in a luminescent signal. researchgate.netbiorxiv.org Studies have used this method to compare the relative potency of different derivatives in promoting the interaction between CRBN and neosubstrates like IKZF1 and SALL4. researchgate.netbiorxiv.org
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another proximity-based assay highly suited for high-throughput screening and characterizing ternary complex formation. nih.govnih.govbpsbioscience.com In a typical setup, CRBN and the target protein are tagged with a donor (e.g., Terbium) and an acceptor (e.g., AF488 or a red-emitting fluorophore) fluorophore, respectively. acs.orgrevvity.com The addition of a PROTAC brings the two proteins into close proximity, enabling energy transfer and generating a FRET signal. nih.govacs.org This assay can determine the concentration of PROTAC required for maximal complex formation and can be used to screen for potent degraders. nih.gov Fluorescently labeled lenalidomide and thalidomide (B1683933) probes have been developed specifically for use in these sensitive binding assays. nih.gov
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of binding interactions, directly measuring the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). ITC has been used to measure the binding affinity of lenalidomide to the CRBN thalidomide-binding domain (TBD) and the full-length CRBN-DDB1 complex, yielding KD values in the micromolar range. nih.govresearchgate.net
Below is a table summarizing the findings from an AlphaScreen assay on 6-position-modified lenalidomides, demonstrating their ability to induce ternary complex formation between CRBN and the neosubstrate IKZF1. researchgate.net
| Compound | Modification | Relative Potency | Notes |
|---|---|---|---|
| Lenalidomide (Le) | - | Baseline | Parent compound for comparison. researchgate.net |
| 6-fluoro lenalidomide (F-Le) | 6-Fluoro | Similar to Le | Shows similar activity to the parent compound in forming the complex. researchgate.net |
| 6-chloro lenalidomide (Cl-Le) | 6-Chloro | Slightly Weaker than Le | Slightly reduced ability to induce complex formation compared to lenalidomide. researchgate.net |
| 6-bromo lenalidomide (Br-Le) | 6-Bromo | Weaker than Le | Shows a notable decrease in potency for inducing the CRBN-IKZF1 interaction. researchgate.net |
Mechanisms of Acquired Resistance in Lenalidomide Derived Agents: Research Perspectives
Strategies to Overcome Resistance in PROTAC Design
The growing understanding of resistance mechanisms is actively guiding the design of new and improved PROTACs. Several innovative strategies are being pursued to circumvent or overcome resistance to first-generation degraders.
A primary strategy is to switch the E3 ligase recruiter. nih.gov Since resistance is often specific to the CRBN machinery, designing PROTACs that utilize alternative E3 ligases, such as VHL (von Hippel-Lindau), can be effective. nih.govfrontiersin.org Cells that have developed resistance to a CRBN-based PROTAC may remain fully sensitive to a VHL-based one. nih.gov With over 600 E3 ligases in human cells, there is a vast, largely untapped potential for developing novel PROTACs that can evade established resistance pathways. nih.govfrontiersin.org
Another approach involves the chemical modification of the CRBN ligand itself. Subtle changes to the lenalidomide (B1683929) structure can alter its binding properties and the subsequent degradation of off-target proteins, known as neosubstrates. researchgate.net For example, research has shown that modifying the 6-position of the lenalidomide ring can fine-tune the selectivity for therapeutic targets like IKZF1 while avoiding the degradation of other proteins. researchgate.net Attaching the linker to different positions on the ligand can also minimize off-target effects.
Finally, advanced PROTAC designs aim to improve the drug-like properties of these molecules and ensure they reach their target. This includes optimizing the linker to enhance solubility and cell permeability, as well as developing novel delivery systems like liposomes or antibody-PROTAC conjugates (Ab-PROTACs) for more precise tumor targeting. tandfonline.comacs.org Reversible covalent strategies and structure-based drug design are also being employed to create more potent and resilient degraders that can overcome resistance. tandfonline.com
Table 3: Strategies to Overcome PROTAC Resistance
| Strategy | Principle | Example/Application | Citation |
|---|---|---|---|
| E3 Ligase Switching | Utilizing a different E3 ligase (e.g., VHL) to bypass resistance mechanisms specific to CRBN. | Developing VHL-based PROTACs to treat cells resistant to CRBN-based degraders. | nih.govfrontiersin.org |
| CRBN Ligand Modification | Altering the chemical structure of the lenalidomide moiety to enhance selectivity and potency. | Modifications at the C5 or C6 position of the lenalidomide ring to control neosubstrate degradation. | researchgate.net |
| Targeting Resistance Pathways | Designing PROTACs to degrade proteins that are part of the compensatory survival pathways (e.g., CDK6). | Development of CDK6-selective PROTACs to overcome resistance to CDK4/6 inhibitors. | haematologica.orgfrontiersin.org |
| Advanced Molecular Design | Improving pharmacokinetic and pharmacodynamic properties through linker optimization and novel delivery platforms. | Using hydrophilic PEG linkers for better solubility; developing antibody-PROTAC conjugates for targeted delivery. | tandfonline.comacs.org |
Advanced Methodologies and Future Directions in Lenalidomide Acetylene Br Research
High-Throughput Screening for Novel Substrates and Modulators
The discovery of new protein substrates for CRBN and modulators of its activity is paramount for expanding the scope of TPD. High-throughput screening (HTS) campaigns are essential for this purpose. While direct screening with Lenalidomide-acetylene-Br is part of the synthetic pipeline for creating PROTAC libraries, the foundational screening often involves identifying novel CRBN binders or modulators that can later be functionalized. biorxiv.org
Engineered CRBN constructs have been developed to be more amenable to HTS, allowing for cost-efficient and homogenous expression for biophysical assays. nih.gov These screens can employ various techniques, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET (Bioluminescence Resonance Energy Transfer), to identify compounds that bind to CRBN or modulate its interaction with neosubstrates. rsc.org For example, a screen of a focused library of immunomodulatory imide drug (IMiD) analogues can reveal binders with high potency and ligand efficiency. biorxiv.org The data from such screens are crucial for developing next-generation degraders.
| Compound/Technique | Description | Screening Application | Reference |
|---|---|---|---|
| EM12-SO₂F | A sulfonyl fluoride-based chemical probe designed to covalently target a histidine residue in the IMiD binding site of CRBN. | Used to validate CRBN-dependent degradation in cell-based assays by potently inhibiting the degradation of neosubstrates like IKZF1. | rsc.org |
| BODIPY-lenalidomide | A fluorescently-labeled lenalidomide (B1683929) probe. | Enabled the development of a biochemical CRBN TR-FRET binding assay and a cell-based NanoBRET assay to measure ligand binding and potency. | rsc.org |
| Enamine-focused IMiD library | A custom library of 4,480 compounds based on the IMiD scaffold. | Screened using an optimized CRBN construct to identify novel binders with high ligand efficiency and specificity for CRBN. | biorxiv.orgnih.gov |
| DNA-Encoded Libraries (DEL) | A technology platform for synthesizing and screening vast numbers of compounds simultaneously. | A CRBN-focused DEL can be used in pooled functional screens to identify new molecular glue degraders and their corresponding protein substrates in a high-throughput manner. | rsc.org |
Development of Photoactivatable PROTACs and Molecular Glues
A significant challenge in TPD is the lack of spatiotemporal control, as conventional PROTACs are constitutively active. Photoactivatable technologies address this by using light to control the activity of a degrader. This compound is an ideal precursor for synthesizing these advanced molecules.
Photoactivatable PROTACs (PHOTACs) are molecules that can be switched between an active and an inactive state using specific wavelengths of light. sigmaaldrich.com This is often achieved by incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, into the linker of the PROTAC. frontiersin.org In its inactive (e.g., trans) form, the geometry of the PHOTAC prevents the formation of a stable ternary complex between the target protein, the PHOTAC, and the E3 ligase. Upon irradiation with a specific wavelength of light (e.g., 390 nm), the photoswitch isomerizes to its active (e.g., cis) form, enabling potent protein degradation. frontiersin.org This light-mediated control allows for precise targeting of degradation in specific tissues or even subcellular compartments.
Photo-caged Molecular Glues and PROTACs represent another strategy. Here, a photolabile "caging" group is attached to a critical functional group on the molecule, rendering it inactive. nih.govacs.orgchem-station.com Irradiation with light (e.g., UV light) cleaves the caging group, releasing the active degrader. nih.govacs.orgchem-station.com This approach provides an irreversible, light-triggered activation of protein degradation. For instance, dendritic caged molecular glues have been developed that can be delivered into cells and remain dormant until activated by light to facilitate nuclear translocation. nih.govacs.orgchem-station.com The acetylene-Br functional group on this compound provides a straightforward chemical handle to attach such photoswitchable or photolabile units.
Integration with Multi-Omics Approaches for System-Level Understanding
The introduction of a novel degrader derived from this compound can have wide-ranging effects on the cell. A system-level understanding of these effects is crucial for predicting efficacy and potential off-target liabilities. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular response to a given compound. nih.govresearchgate.net
Acquired resistance to IMiDs and Cereblon E3 Ligase Modulators (CELMoDs) is a significant clinical challenge. ukmyelomasociety.org.ukhaematologica.org Multi-omics analyses of resistant cell lines have been instrumental in uncovering the mechanisms behind this resistance. ukmyelomasociety.org.uk For example, studies have combined whole-exome sequencing, RNA-Seq, and proteomics to identify mutations in CRBN, copy number loss at the CRBN locus, or reduced CRBN protein expression as key drivers of resistance. ukmyelomasociety.org.ukhaematologica.org Furthermore, these analyses can uncover novel vulnerabilities in resistant cells, such as dependencies on specific metabolic pathways like the SREBP lipid synthesis pathway, which can then be targeted therapeutically. ukmyelomasociety.org.uk
Applying these multi-omics workflows to new degraders built from this compound will be essential to:
Confirm On-Target Degradation: Proteomics can verify the selective degradation of the intended protein of interest.
Identify Off-Target Effects: Unbiased proteomic profiling can identify unintended "neosubstrates" that are degraded, providing a more complete safety profile. acs.org
Elucidate Resistance Mechanisms: Comparing omics data from sensitive and resistant cells can reveal mutations or pathway alterations that confer resistance. nih.gov
Discover Biomarkers: Integrated analysis may uncover biomarkers that can predict which patients are most likely to respond to a specific degrader. nih.gov
Emerging Applications in Chemical Biology and Drug Discovery
The unique structure of this compound makes it a powerful tool in chemical biology and a valuable starting point for drug discovery. tenovapharma.commedchemexpress.commedchemexpress.com Its primary application lies in the synthesis of PROTACs for TPD, a therapeutic modality that is expanding the "druggable" proteome to include proteins previously considered intractable to small-molecule inhibitors. nih.govbmglabtech.com
Emerging applications include:
Targeted Degradation of Oncogenic Proteins: this compound has been used as a linker to construct PROTACs that target specific cancer-driving proteins. For example, it is a component of HJM-561, a PROTAC designed to degrade EGFR mutants that are resistant to inhibitors like Osimertinib. medchemexpress.com
Development of Selective Degraders: The lenalidomide scaffold itself can be modified to alter its neosubstrate selectivity. For instance, modifications at the 6-position of the lenalidomide core can lead to selective degradation of specific transcription factors like IKZF1 and CK1α while sparing others. nih.gov This principle can be applied to PROTACs synthesized from modified this compound to fine-tune their activity and minimize off-target degradation.
Creation of Chemical Probes: Beyond therapeutics, molecules derived from this compound can serve as chemical probes to study the biology of the ubiquitin-proteasome system. rsc.org Photoactivatable or fluorescently tagged versions can be used to investigate the kinetics and localization of ternary complex formation in living cells. nih.gov
Expansion of E3 Ligase Repertoire: While lenalidomide targets CRBN, the principles of PROTAC design are being applied to over 600 other E3 ligases in the human genome. bmglabtech.com The synthetic strategies enabled by linkers like acetylene-Br are readily transferable to the development of PROTACs that recruit other E3 ligases, potentially enabling cell-type-specific protein degradation.
Q & A
Q. How is Lenalidomide-acetylene-Br structurally and functionally integrated into PROTAC design?
this compound serves as a cereblon (CRBN)-targeting ligand in proteolysis-targeting chimeras (PROTACs). Its acetylene moiety enables covalent linkage to a protein-targeting ligand via a bifunctional linker, facilitating CRBN-mediated ubiquitination and degradation of the target protein. Methodologically, PROTAC design requires (i) optimizing linker length/chemistry to ensure ternary complex formation and (ii) validating degradation efficiency through Western blotting or cellular viability assays .
Q. What analytical methods are critical for validating the purity and stability of this compound in preclinical studies?
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is standard for purity assessment. Stability studies under varied pH/temperature conditions, coupled with forced degradation assays, are essential. Impurity profiling (e.g., Lenalidomide Impurity 50) should align with pharmacopeial standards (USP/EP) using validated methods .
Q. What pharmacokinetic parameters are prioritized in preclinical studies of Lenalidomide derivatives?
Key parameters include bioavailability, half-life (), volume of distribution (), and clearance (CL). Studies should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma/tissue quantification. Dose proportionality and metabolite identification (e.g., via cytochrome P450 inhibition assays) are also critical .
Q. How are patients stratified in clinical trials evaluating this compound combinations for hematologic malignancies?
Stratification relies on Rai/Binet staging (for CLL) or International Prognostic Index (IPI) scores (for DLBCL), supplemented by cytogenetic risk factors (e.g., del17p). Central laboratory assessments (e.g., flow cytometry, CT scans) ensure uniformity in baseline characteristics .
Advanced Research Questions
Q. How can researchers address heterogeneity when comparing real-world evidence (RWE) with clinical trial data for this compound combinations?
Indirect treatment comparisons (ITCs) using matching-adjusted indirect comparison (MAIC) or propensity score methods adjust for differences in eligibility criteria and outcome definitions. For example, RE-MIND2 matched L-MIND trial data with observational cohorts, adjusting for variables like prior therapy lines and ECOG performance status. However, residual confounding due to unmeasured variables (e.g., biomarker status) remains a limitation .
Q. What protocols ensure data integrity in multi-center trials involving this compound?
Standardized electronic case report forms (eCRFs) with programmed edit checks minimize discrepancies. Centralized labs prioritize consistency in biomarker/imaging assessments. All data modifications are audit-trailed, and quality control audits follow SOPs. For U.S. trials, records must be retained for ≥2 years post-IND closure .
Q. How should contradictory outcomes in combination therapy studies (e.g., OS vs. PFS benefits) be analyzed?
Pre-specified sensitivity analyses (e.g., stratified Cox models) and landmark analyses (e.g., 12-month PFS/OS) clarify temporal effects. In the L-MIND trial, prolonged follow-up (≥35 months) resolved early survival curve overlaps, revealing sustained OS benefits with tafasitamab-lenalidomide. Subgroup analyses (e.g., by molecular subtypes) further contextualize discrepancies .
Q. What statistical methods adjust for confounders in indirect comparisons of this compound regimens?
Unanchored MAIC weights individual patient data (IPD) from the intervention cohort (e.g., tafasitamab-lenalidomide) to match aggregate comparator data (e.g., BR/R-GemOx). Covariates like age, refractory status, and prior therapies are balanced. Bootstrapping validates robustness, though small sample sizes may limit power .
Q. How are dose-limiting toxicities (DLTs) managed in phase I/II studies of this compound?
DLTs are defined via protocol-specific criteria (e.g., grade ≥3 neutropenia/thrombocytopenia). Dose escalation follows a 3+3 design with real-time safety monitoring. For SAEs, investigators must report to IRBs/IECs within 24 hours and maintain documentation until resolution. Dose modifications (e.g., lenalidomide reduction to 10 mg/day) are protocol-guided .
Q. What biomarkers predict response to this compound in PROTAC-based therapies?
CRBN expression levels (via IHC/qPCR) and ubiquitin-proteasome activity (e.g., chymotrypsin-like activity assays) are predictive. Functional assays, such as CRISPR-mediated CRBN knockout, validate target dependency. Exploratory endpoints in trials may include dynamic biomarker monitoring (e.g., serial cfDNA analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
